![molecular formula C19H19NO6 B5186930 dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate](/img/structure/B5186930.png)
dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate, also known as DPI, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinase C (PKC), which is an enzyme that plays a crucial role in intracellular signaling pathways.
Mechanism of Action
Dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the activation of PKC and the subsequent phosphorylation of downstream targets. dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has been shown to inhibit both conventional and novel PKC isoforms.
Biochemical and Physiological Effects:
dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has been shown to have a wide range of biochemical and physiological effects. It can inhibit the proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has also been shown to modulate neuronal signaling and synaptic plasticity, which may have implications for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate is its high potency and selectivity for PKC inhibition. This makes it a valuable tool for studying the role of PKC in various cellular processes. However, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate also has some limitations. It can be toxic at high concentrations, and its effects may be cell-type specific. Additionally, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate may have off-target effects that need to be carefully considered in experimental design.
Future Directions
There are several future directions for research on dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate. One area of interest is the development of more selective PKC inhibitors that can target specific isoforms of the enzyme. Another area of interest is the investigation of the role of PKC in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate may have potential therapeutic applications in cancer and inflammatory diseases, which warrant further investigation.
Conclusion:
In conclusion, dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate is a potent inhibitor of PKC that has been widely used in scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate and its derivatives may lead to the development of new therapies for a variety of diseases.
Synthesis Methods
The synthesis of dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate involves the reaction of isophthalic acid with 2-phenoxypropanoic acid in the presence of thionyl chloride, followed by the addition of dimethylamine. The resulting compound is then purified by recrystallization.
Scientific Research Applications
Dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has been used extensively in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. dimethyl 5-[(2-phenoxypropanoyl)amino]isophthalate has also been used to investigate the role of PKC in neuronal signaling and synaptic plasticity.
properties
IUPAC Name |
dimethyl 5-(2-phenoxypropanoylamino)benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6/c1-12(26-16-7-5-4-6-8-16)17(21)20-15-10-13(18(22)24-2)9-14(11-15)19(23)25-3/h4-12H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJPWNLWLUSQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 5-[(2-phenoxypropanoyl)amino]benzene-1,3-dicarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-acetyl-4-piperidinyl)oxy]-N,N-diallyl-3-methoxybenzamide](/img/structure/B5186856.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-butanone](/img/structure/B5186871.png)
![3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]acrylamide](/img/structure/B5186873.png)
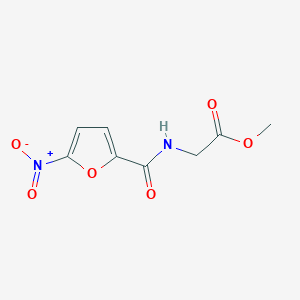
![3-benzyl-2-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-1,3-thiazolidin-4-one](/img/structure/B5186884.png)
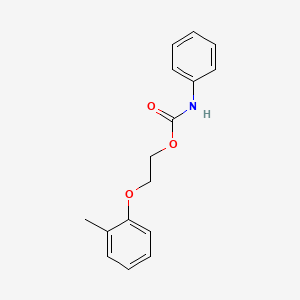
![5,5'-carbonylbis[2-(2-biphenylyl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5186904.png)
![2-{4-chloro-2-[(4-methyl-1-piperazinyl)sulfonyl]phenoxy}-N-cyclopentylacetamide](/img/structure/B5186907.png)
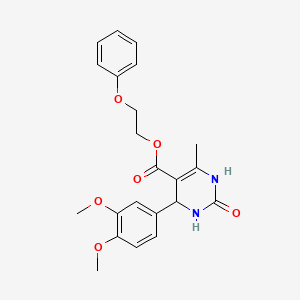
![1-[(4-tert-butylcyclohexyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5186919.png)
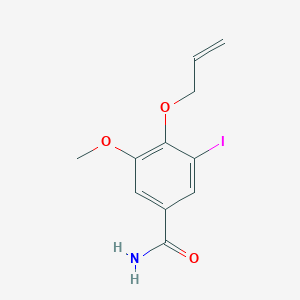

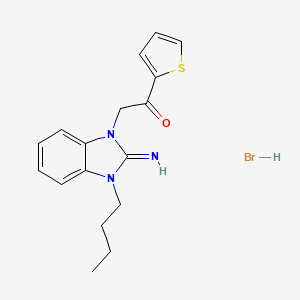
![2-fluoro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5186957.png)